molecular formula C₃¹³C₁₂H₁₂Br₄O₂ B1142633 Tetrabromobisphenol A-13C12 CAS No. 132876-39-1

Tetrabromobisphenol A-13C12

Cat. No.: B1142633
CAS No.: 132876-39-1
M. Wt: 555.78
InChI Key:
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Description

Tetrabromobisphenol A-13C12 is a brominated flame retardant that is widely used in various industrial applications. It is a derivative of bisphenol A, where four hydrogen atoms are replaced by bromine atoms. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the production of electronics, textiles, and other consumer products. The “13C12” designation indicates that the compound contains carbon-13 isotopes, which are often used in scientific research for tracing and analytical purposes.

Mechanism of Action

Target of Action

Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor . It is employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples . The primary targets of TBBPA are the endocrine system, specifically the thyroid hormone receptors .

Mode of Action

TBBPA interacts with its targets, the thyroid hormone receptors, disrupting their normal function . This interaction can lead to changes in the endocrine system, affecting the body’s hormonal balance . The exact mode of action of TBBPA is still under investigation, and more research is needed to fully understand its effects .

Biochemical Pathways

TBBPA affects the endocrine system, disrupting the normal function of thyroid hormone receptors . This disruption can lead to changes in various biochemical pathways, particularly those related to hormone regulation . The downstream effects of these disruptions can include changes in metabolism, growth, and development .

Pharmacokinetics

It is known that tbbpa can be rapidly excreted and has low availability in laboratory rodents following single gavage administration . This suggests that the bioavailability of TBBPA may be limited, potentially affecting its overall impact .

Result of Action

The molecular and cellular effects of TBBPA’s action primarily involve disruptions to the endocrine system . In laboratory rodent studies, exposure to TBBPA has been associated with increased anxiety and auditory impairments . In fish and amphibians, exposure to TBBPA has been reported to disrupt neurodevelopment and lead to neurobehavioral alterations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBBPA . For example, the concentration of TBBPA in indoor dust can vary significantly, potentially affecting exposure levels . Furthermore, TBBPA is detectable in various environmental matrices due to its release during production, usage, and waste disposal . These environmental factors can influence the overall impact of TBBPA on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabromobisphenol A-13C12 typically involves the bromination of bisphenol A. The process begins with the reaction of bisphenol A with bromine in the presence of a solvent such as acetic acid or methanol. The reaction is carried out under controlled conditions, with the temperature maintained between 20°C and 30°C to ensure the selective bromination of the aromatic rings. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired level of bromination is achieved.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency of the bromination process, reducing the formation of unwanted by-products. The final product is purified using techniques such as recrystallization or distillation to obtain a high-purity compound suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrabromobisphenol A-13C12 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various brominated phenolic compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to less brominated derivatives. Reducing agents such as sodium borohydride are typically used.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace bromine with hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent, catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Brominated phenols and quinones.

    Reduction: Less brominated bisphenol A derivatives.

    Substitution: Hydroxylated or aminated bisphenol A derivatives.

Scientific Research Applications

Tetrabromobisphenol A-13C12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in analytical chemistry to study the behavior and fate of brominated flame retardants in the environment.

    Biology: Employed in toxicological studies to assess the impact of brominated flame retardants on biological systems, including their endocrine-disrupting effects.

    Medicine: Investigated for its potential effects on human health, particularly its role as an endocrine disruptor and its impact on the nervous system.

    Industry: Utilized in the development of flame-retardant materials for electronics, textiles, and other consumer products.

Comparison with Similar Compounds

Tetrabromobisphenol A-13C12 is often compared with other brominated flame retardants, such as:

    Tetrabromobisphenol S: Similar in structure but contains sulfur instead of carbon. It is considered less toxic but also less effective as a flame retardant.

    Hexabromocyclododecane: Another widely used brominated flame retardant with a different chemical structure. It is more persistent in the environment and has a higher potential for bioaccumulation.

    Polybrominated diphenyl ethers: A class of brominated flame retardants that have been largely phased out due to their high toxicity and persistence in the environment.

This compound is unique in its balance of effectiveness as a flame retardant and its relatively lower persistence compared to some other brominated flame retardants. its endocrine-disrupting properties and potential health effects remain a concern, driving ongoing research into safer alternatives.

Properties

CAS No.

132876-39-1

Molecular Formula

C₃¹³C₁₂H₁₂Br₄O₂

Molecular Weight

555.78

Synonyms

2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-13C12;  2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-13C12;  2,2’,6,6’-Tetrabromobisphenol A-13C12;  3,3’,5,5’-Tetrabromobisphenol A-13C12;  3,5,3’,5’-Tetrabromobisphenol A-13C12;  4,4’-(1-Methylethylidene)bis[2,

Origin of Product

United States

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